molecular formula C19H31N3O B2895409 4-([1,4'-Bipiperidin]-1'-YL)-2-isopropoxyaniline CAS No. 1089279-20-8

4-([1,4'-Bipiperidin]-1'-YL)-2-isopropoxyaniline

Cat. No.: B2895409
CAS No.: 1089279-20-8
M. Wt: 317.477
InChI Key: BGOKSBYBLOVYNM-UHFFFAOYSA-N
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Description

4-([1,4’-Bipiperidin]-1’-YL)-2-isopropoxyaniline is an organic compound that has garnered significant interest in various scientific fields. This compound is characterized by its unique structure, which includes a bipiperidine moiety and an isopropoxyaniline group. Its distinct chemical properties make it a valuable subject of study in organic chemistry, pharmacology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-([1,4’-Bipiperidin]-1’-YL)-2-isopropoxyaniline typically involves multi-step organic reactions. One common method includes the reaction of 1,4’-bipiperidine with 2-isopropoxyaniline under specific conditions to form the desired product. The reaction conditions often involve the use of solvents like dichloromethane or ethanol and catalysts such as palladium on carbon (Pd/C) to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of 4-([1,4’-Bipiperidin]-1’-YL)-2-isopropoxyaniline may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of continuous flow reactors can also enhance the efficiency and yield of the production process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bipiperidine and isopropoxyaniline groups can participate in nucleophilic substitution reactions, where halogenated compounds like bromoethane can be used as reagents.

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

4-([1,4’-Bipiperidin]-1’-YL)-2-isopropoxyaniline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in the development of new drugs.

    Industry: It finds applications in the production of polymers and advanced materials due to its unique structural properties.

Mechanism of Action

The mechanism by which 4-([1,4’-Bipiperidin]-1’-YL)-2-isopropoxyaniline exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The bipiperidine moiety can act as a ligand, binding to metal ions or proteins, thereby influencing various biochemical pathways.

Comparison with Similar Compounds

  • 1-(1’-Bipiperidin-1’-yl)-2-methoxyaniline
  • 4-(1,4’-Bipiperidin-1’-yl)-2-ethoxyaniline
  • 4-(1,4’-Bipiperidin-1’-yl)-2-propoxyaniline

Comparison: Compared to these similar compounds, 4-([1,4’-Bipiperidin]-1’-YL)-2-isopropoxyaniline stands out due to its isopropoxy group, which imparts unique steric and electronic properties. This uniqueness can influence its reactivity and interactions with other molecules, making it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

4-(4-piperidin-1-ylpiperidin-1-yl)-2-propan-2-yloxyaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H31N3O/c1-15(2)23-19-14-17(6-7-18(19)20)22-12-8-16(9-13-22)21-10-4-3-5-11-21/h6-7,14-16H,3-5,8-13,20H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGOKSBYBLOVYNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=CC(=C1)N2CCC(CC2)N3CCCCC3)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H31N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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